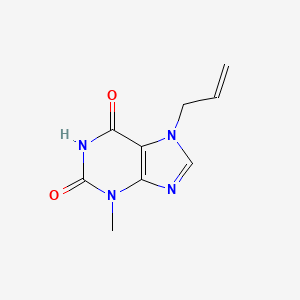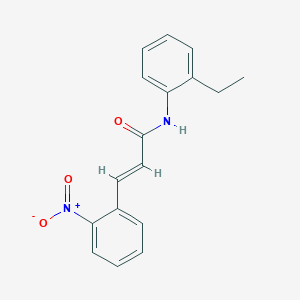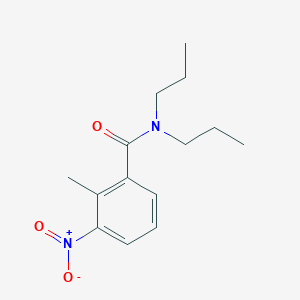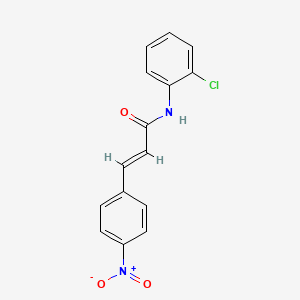
7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. In addition to its clinical applications, allopurinol has been extensively studied for its potential use in scientific research due to its unique chemical properties and mechanism of action.
作用機序
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid from purine metabolism. By reducing the levels of uric acid in the body, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can help prevent gout and other hyperuricemia-related conditions.
Biochemical and Physiological Effects:
In addition to its effects on uric acid metabolism, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, improve endothelial function, and protect against ischemia-reperfusion injury.
実験室実験の利点と制限
One of the main advantages of using 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its well-characterized mechanism of action and relatively low toxicity. However, it is important to note that 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can have off-target effects on other enzymes and pathways, which may complicate interpretation of experimental results.
将来の方向性
There are several promising areas for future research on 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One potential direction is the development of new xanthine oxidase inhibitors with improved specificity and efficacy. Additionally, there is growing interest in the potential use of 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione as a treatment for a variety of other conditions, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, further studies are needed to fully elucidate the biochemical and physiological effects of 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential applications in scientific research.
合成法
Allopurinol can be synthesized through several methods, including the oxidation of hypoxanthine or xanthine using hydrogen peroxide or sodium hypochlorite, respectively. Alternatively, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through the reaction of 4,6-dichloropyrimidine with thiourea, followed by alkylation with allyl bromide and hydrolysis.
科学的研究の応用
Allopurinol has been shown to have a variety of potential applications in scientific research. One of the most widely studied areas is its use as a tool for studying the role of reactive oxygen species (ROS) in various biological processes. By inhibiting xanthine oxidase, 7-allyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can reduce the production of ROS and allow researchers to better understand the effects of these molecules on cellular function.
特性
IUPAC Name |
3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-4-13-5-10-7-6(13)8(14)11-9(15)12(7)2/h3,5H,1,4H2,2H3,(H,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOHKDKYZMHOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C=N2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5842783.png)


![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5842820.png)
![6-allyl-2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5842836.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)


![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
![N'-[(3-iodobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842861.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)
